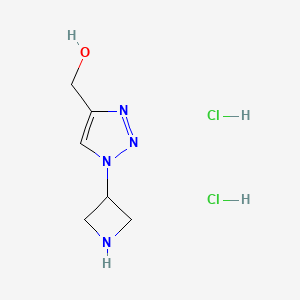
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride is a compound that features a unique combination of azetidine and triazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both azetidine and triazole moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride typically involves the formation of the azetidine and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidines can be synthesized via the alkylation of primary amines with bis-triflates of 2-substituted-1,3-propanediols . The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne . The final coupling step involves the reaction of the azetidine and triazole intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine and triazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds with similar azetidine rings, such as azetidine-2-carboxylic acid.
Triazole derivatives: Compounds containing triazole rings, such as 1,2,3-triazole-4-carboxylic acid.
Uniqueness
(1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride is unique due to the combination of azetidine and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(azetidin-3-yl)triazol-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-4-5-3-10(9-8-5)6-1-7-2-6;;/h3,6-7,11H,1-2,4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXUKQPSUWIKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
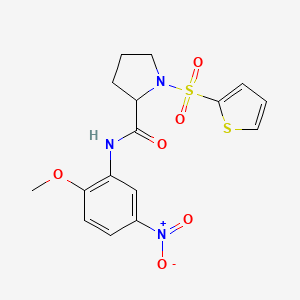
![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)
![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)


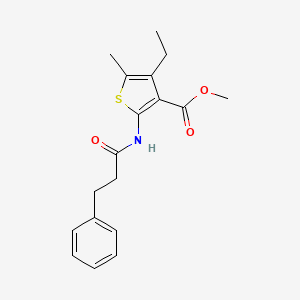

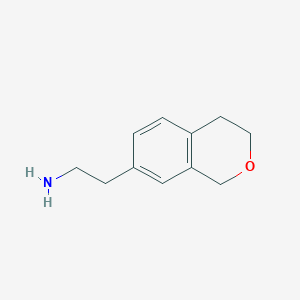
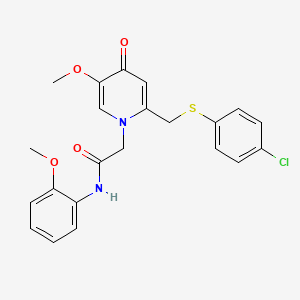
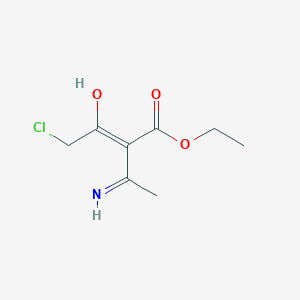
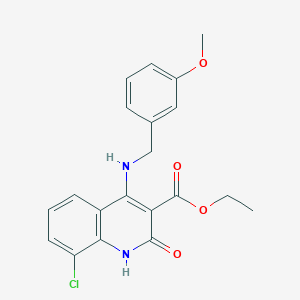
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)
